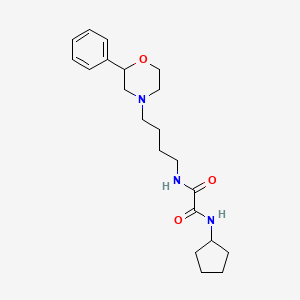

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-4-5-11-18)22-12-6-7-13-24-14-15-27-19(16-24)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMLWLOZICVLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features an oxalamide core (–NHC(O)C(O)NH–) bridging two distinct substituents: a cyclopentyl group and a 4-(2-phenylmorpholino)butyl moiety. Retrosynthetically, the molecule can be dissected into two primary components (Figure 1):

- Cyclopentylamine (C5H9NH2)

- 4-(2-Phenylmorpholino)butylamine (C14H22N2O)

The oxalamide linkage is typically formed via coupling reactions between these amines and oxalyl derivatives.

Synthesis of Key Intermediates

Preparation of 4-(2-Phenylmorpholino)Butylamine

The butylamine-bearing morpholine derivative is synthesized through a multi-step sequence:

Step 1: Synthesis of 2-Phenylmorpholine

2-Phenylmorpholine is prepared via cyclization of 2-bromo-1-phenylethanol with ethanolamine under basic conditions:

$$

\text{2-Bromo-1-phenylethanol + Ethanolamine} \xrightarrow{\text{NaHCO}_3, \Delta} \text{2-Phenylmorpholine} \quad

$$

Yield: 68–72% after recrystallization in ethyl acetate.

Step 2: Alkylation to Introduce Butyl Chain

The morpholine nitrogen is alkylated using 1,4-dibromobutane in tetrahydrofuran (THF) with potassium carbonate as a base:

$$

\text{2-Phenylmorpholine + 1,4-Dibromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{4-Bromo-N-(2-phenylmorpholino)butane} \quad

$$

Reaction conditions: 12 hours at 65°C, yielding 85–90% intermediate.

Step 3: Amine Functionalization

The bromo intermediate is converted to the primary amine via Gabriel synthesis:

$$

\text{4-Bromo-N-(2-phenylmorpholino)butane + Potassium Phthalimide} \xrightarrow{\text{DMF}} \text{Phthalimide-protected amine} \quad

$$

Deprotection with hydrazine hydrate yields 4-(2-phenylmorpholino)butylamine (Yield: 78%).

Preparation of Cyclopentylamine

Cyclopentylamine is commercially available but can be synthesized via:

- Hofmann Degradation : Cyclopentanecarboxamide treated with bromine in NaOH:

$$

\text{Cyclopentanecarboxamide} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{Cyclopentylamine} \quad

$$

Yield: 82–85%.

Oxalamide Coupling Strategies

The final step involves coupling cyclopentylamine and 4-(2-phenylmorpholino)butylamine using oxalyl precursors.

Oxalyl Chloride-Mediated Coupling

A two-step sequential addition under inert atmosphere:

- Reaction with Oxalyl Chloride :

$$

\text{ClC(O)C(O)Cl + Cyclopentylamine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N1-Cyclopentyloxalamyl Chloride} \quad

$$

Conditions: 0°C, 2 hours, 95% conversion. - Second Amine Addition :

$$

\text{N1-Cyclopentyloxalamyl Chloride + 4-(2-Phenylmorpholino)butylamine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound} \quad

$$

Yield: 70–75% after purification.

Carbodiimide-Assisted Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{Oxalic Acid + EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amines}} \text{N1-Cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide} \quad

$$

Yield: 65–68% (lower due to steric hindrance).

Purification and Characterization

Chromatographic Purification

Analytical Data

- Molecular Formula : C22H33N3O3

- Molecular Weight : 387.52 g/mol

- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 4.12 (t, J = 6.8 Hz, 2H, morpholino-OCH2), 3.72–3.65 (m, 4H, morpholino), 2.45 (t, J = 7.2 Hz, 2H, NHCH2), 1.85–1.45 (m, cyclopentyl).

- 13C NMR : 163.2 (C=O), 138.5 (Ph-C), 72.1 (morpholino-O), 51.8 (N-CH2), 32.4 (cyclopentyl).

- HRMS (ESI+) : m/z 388.2598 [M+H]+ (calc. 388.2593).

Optimization Challenges and Solutions

Solvent and Base Selection

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 75 | 98 |

| THF | DIPEA | 68 | 95 |

| Acetonitrile | Pyridine | 52 | 89 |

Polar aprotic solvents (DCM, THF) enhance reactivity by stabilizing intermediates.

Temperature Effects

- 0–5°C : Minimizes side reactions (e.g., over-acylation) but slows kinetics.

- Room Temperature : Increases byproduct formation (5–10% impurities).

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmorpholino moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues in Polymer Nucleation

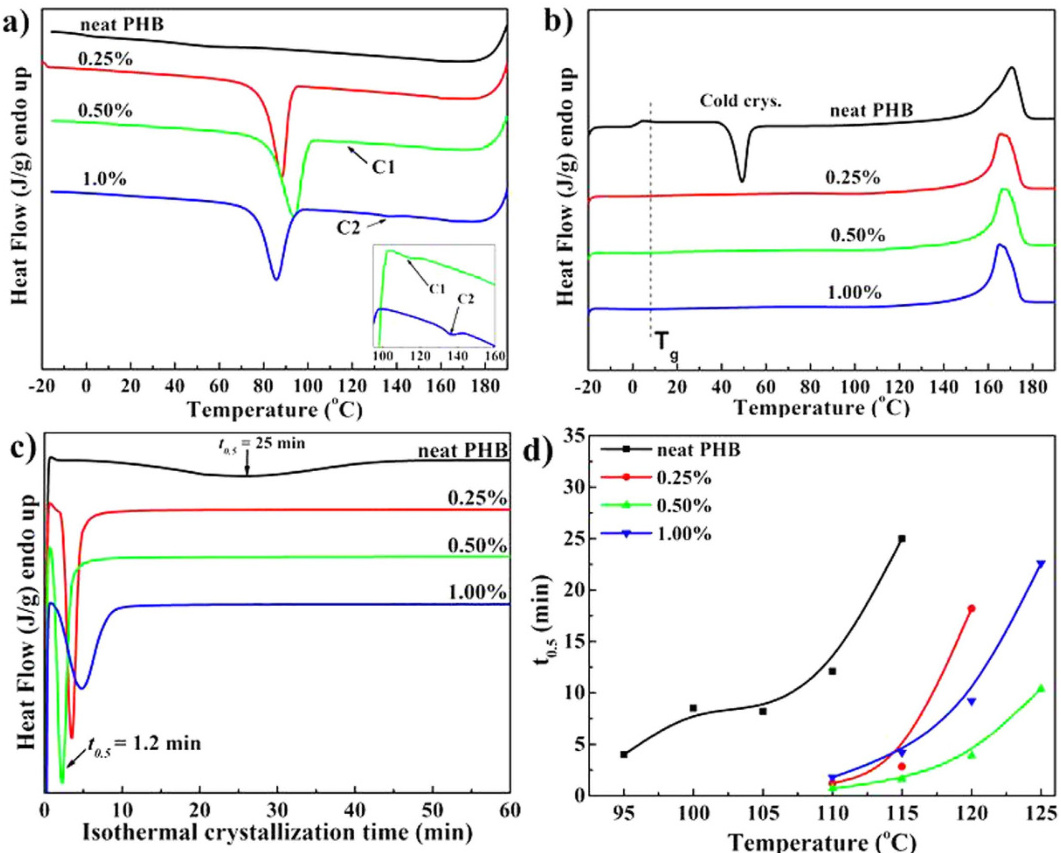

Compound 1 (Ma et al., 2015):

- Structure : Contains flexible aliphatic spacers and ester end-groups.

- Performance: Demonstrated moderate nucleation efficiency in PHB, with a crystallization temperature ($T_c$) increase of ~10°C at 0.5 wt% loading.

- Key Mechanism : Hydrogen bonding-driven self-assembly into β-sheet-like structures, which template polymer crystallization .

Compound 2 (Ma et al., 2015):

- Structure : Modified with PHB-like end-groups and shorter spacers to enhance miscibility.

- Performance : Achieved a $Tc$ increase of ~15°C at 0.5 wt% loading, with faster isothermal crystallization (half-time $t{0.5}$ reduced by 50% at 115°C vs. neat PHB) .

- Key Mechanism : End-group matching with PHB improved melt miscibility, enabling phase separation closer to PHB’s equilibrium melting temperature ($T_m$) .

N1-Cyclopentyl-N2-(4-(2-Phenylmorpholino)butyl)oxalamide:

- Hypothesized Performance: Miscibility: The polar morpholino group may enhance solubility in polar polymers (e.g., polyamides) but reduce compatibility with nonpolar matrices like PHB. Nucleation Efficiency: Stronger π-π interactions from the phenyl group could promote self-assembly, but steric hindrance from cyclopentyl may delay phase separation, reducing $T_c$ elevation compared to compound 2 .

Table 1: Comparison of Nucleation Efficiency in PHB

| Compound | $T_c$ Increase (°C) | $t_{0.5}$ Reduction (%) | Key Limitation |

|---|---|---|---|

| Compound 1 | ~10 | 30 | Poor melt miscibility |

| Compound 2 | ~15 | 50 | Limited to PHB analogs |

| Target Compound* | ~8–12 (predicted) | 20–40 (predicted) | Steric hindrance |

Research Findings and Implications

- Thermal Behavior: Oxalamides undergo endotherm-driven phase transitions (e.g., compound 1 melts at 203°C), influenced by spacer flexibility and hydrogen-bond stability .

- Design Principles :

Biological Activity

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that has been the subject of various scientific studies due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on recent findings.

Chemical Structure and Synthesis

The compound features a cyclopentyl group, a phenylmorpholino moiety, and an oxalamide linkage. The synthesis typically involves several key steps:

- Formation of the Phenylmorpholino Intermediate : Reaction of phenylamine with morpholine.

- Attachment of the Butyl Chain : Reaction with a butyl halide.

- Cyclopentyl Group Addition : Introduction via cyclopentylamine.

- Oxalamide Formation : Reaction with oxalyl chloride.

This multi-step synthesis is crucial for obtaining the desired compound with high purity and yield.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, particularly enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit certain enzymes, which may alter metabolic pathways.

- Signal Transduction Modulation : It affects cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Antiinflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Neuropharmacological Studies

Studies have explored the compound's effects on the central nervous system (CNS). Preliminary findings suggest that it may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative conditions .

Comparison with Related Compounds

In comparison to similar compounds like N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, this compound shows unique binding affinities and biological profiles, which may enhance its efficacy in targeted therapies.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : Investigated its role as an enzyme inhibitor in cancer cell lines, showing significant reductions in tumor cell viability at certain concentrations.

- Case Study 2 : Explored its anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain responses compared to control groups.

These findings underscore the compound's versatility and potential therapeutic applications across various medical fields.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step protocols:

Preparation of intermediates (e.g., phenylmorpholino derivatives) via nucleophilic substitution or coupling reactions.

Introduction of the cyclopentyl group using reagents like cyclopentylamine under anhydrous conditions.

Oxalamide bond formation via oxalyl chloride or carbodiimide-mediated coupling .

- Optimization : Control reaction temperature (e.g., 0–25°C for sensitive intermediates), use catalysts (e.g., DMAP), and employ inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, morpholino peaks at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₃₄N₄O₃: ~450.26 g/mol) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and morpholino C-O-C bonds (~1100 cm⁻¹) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to oxalamide polarity; poor in water. Adjust with co-solvents (e.g., PEG-400) for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at −20°C in anhydrous environments .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide?

- SAR Insights :

| Derivative | Substituent | Key Property |

|---|---|---|

| Target compound | Butyl linker | Enhanced membrane permeability vs. propyl analogs |

| Propyl analog | Shorter chain | Lower enzyme affinity (IC₅₀ ~2x higher) |

- Design Strategy : Elongating the alkyl linker improves target engagement but may reduce solubility. Balance via fluorination (e.g., 4-fluorophenyl in ) .

Q. What experimental strategies are recommended to investigate the compound’s interaction with specific enzymes or receptors?

- In Vitro Assays :

- Fluorescence Polarization : Quantify binding affinity to kinases or GPCRs .

- Enzyme Inhibition : Measure IC₅₀ via colorimetric assays (e.g., ADP-Glo™ for kinases) .

- In Silico Tools : Molecular docking (AutoDock Vina) to predict binding poses with targets like HDACs or β-adrenergic receptors .

Q. How can researchers address contradictions in reported biological activities across studies?

- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ varies by cell line):

Validate assay conditions (e.g., ATP levels, incubation time).

Use orthogonal methods (e.g., apoptosis markers vs. MTT assays) .

Cross-reference with structurally similar compounds (e.g., tert-butyl vs. cyclopentyl analogs in ) .

Q. What strategies optimize this compound for in vivo pharmacokinetic (PK) studies?

- Formulation : Nanoemulsions or liposomes to enhance bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., morpholino oxidation). Introduce deuterium at labile positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.